molecular formula C23H24N4O2S B15083206 8-(benzylsulfanyl)-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

8-(benzylsulfanyl)-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B15083206
M. Wt: 420.5 g/mol
InChI Key: DMJMSGZNTFQSQD-UHFFFAOYSA-N
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Description

8-(benzylsulfanyl)-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a benzylsulfanyl group, a dimethyl group, and a phenylpropyl group attached to a purine ring The purine ring is a heterocyclic aromatic organic compound, consisting of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzylsulfanyl)-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione can be achieved through several synthetic routes. One common method involves the alkylation of 1,3-dimethylxanthine with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with benzyl mercaptan in the presence of a suitable catalyst to introduce the benzylsulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

8-(benzylsulfanyl)-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the purine ring or the attached substituents.

    Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group or the phenylpropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield benzyl sulfoxide or benzyl sulfone, while nucleophilic substitution can introduce various functional groups at the benzylsulfanyl or phenylpropyl positions.

Scientific Research Applications

8-(benzylsulfanyl)-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-(benzylsulfanyl)-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethylxanthine: A precursor in the synthesis of the target compound.

    3-phenylpropyl bromide: Used in the alkylation step of the synthesis.

    Benzyl mercaptan: Used to introduce the benzylsulfanyl group.

Uniqueness

8-(benzylsulfanyl)-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to the combination of its substituents and the purine ring structure This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C23H24N4O2S

Molecular Weight

420.5 g/mol

IUPAC Name

8-benzylsulfanyl-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione

InChI

InChI=1S/C23H24N4O2S/c1-25-20-19(21(28)26(2)23(25)29)27(15-9-14-17-10-5-3-6-11-17)22(24-20)30-16-18-12-7-4-8-13-18/h3-8,10-13H,9,14-16H2,1-2H3

InChI Key

DMJMSGZNTFQSQD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC=C3)CCCC4=CC=CC=C4

Origin of Product

United States

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